Product packaging for Enalaprilat 1-Acyl Glucuronide(Cat. No.:)

Enalaprilat 1-Acyl Glucuronide

Cat. No.: B1155324
M. Wt: 524.52
Attention: For research use only. Not for human or veterinary use.
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Description

Enalaprilat 1-Acyl Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₂₄H₃₂N₂O₁₁ and its molecular weight is 524.52. The purity is usually 95%.
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Properties

Molecular Formula

C₂₄H₃₂N₂O₁₁

Molecular Weight

524.52

Synonyms

(S)-1-((S)-2-(((S)-1-(((2S,3R,4S,5S,6S)-6-Carboxy-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)oxy)-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)pyrrolidine-2-carboxylic Acid

Origin of Product

United States

Synthesis of ³h Labeled Enalapril

The foundational step is the synthesis of isotopically labeled enalapril (B1671234). A documented method involves the incorporation of tritium (B154650) into the proline ring of enalapril. iaea.org This can be achieved by reacting an activated N-carboxyalkyl alanine (B10760859) derivative with L-[4,5-³H]proline. The resulting crude product is then treated with maleic acid to yield ³H-labeled enalapril maleate. iaea.org

Key Reaction:

N'-hydroxysuccinimidyl ester of N-(1-(S)-carboxy-3-phenylpropyl)-L-alanine + L-[4,5-³H]proline → ³H-Enalapril

Hydrolysis to ³h Labeled Enalaprilat

Enalapril (B1671234) is a prodrug that is metabolically hydrolyzed in vivo to its active form, enalaprilat (B1671235). nih.govnih.gov This hydrolysis of the ethyl ester can be replicated chemically to produce the labeled enalaprilat. Standard hydrolysis conditions, such as treatment with a mild base (e.g., sodium hydroxide) followed by neutralization, can be employed to convert ³H-Enalapril to ³H-Enalaprilat. researchgate.net

Reaction Scheme:

³H-Enalapril --(Base Hydrolysis)--> ³H-Enalaprilat

Glucuronidation of ³h Labeled Enalaprilat

With the labeled aglycone in hand, the final step is the conjugation with a glucuronic acid moiety to form the 1-acyl glucuronide. This can be accomplished through two primary routes: chemical synthesis or enzymatic synthesis.

a) Chemical Synthesis via the Koenigs-Knorr Reaction

The Koenigs-Knorr reaction is a classical and versatile method for the formation of glycosidic bonds. wikipedia.org In this approach, a protected and activated glucuronic acid donor, typically a glycosyl halide, is reacted with the carboxylic acid of the aglycone (³H-Enalaprilat) in the presence of a promoter.

Proposed Synthetic Steps:

Protection of Glucuronic Acid: D-glucuronic acid is first per-acetylated and then converted to the methyl ester to protect the hydroxyl groups and the carboxylic acid at the C-6 position.

Formation of the Glycosyl Halide: The protected methyl glucuronate is then treated with a halogenating agent (e.g., HBr in acetic acid) to form the acetobromo-α-D-glucuronate.

Koenigs-Knorr Coupling: The acetobromo-α-D-glucuronate is reacted with ³H-Enalaprilat in the presence of a heavy metal salt promoter, such as silver carbonate or mercuric cyanide. wikipedia.org This reaction typically proceeds with inversion of stereochemistry at the anomeric center, leading to the desired β-glucuronide.

Deprotection: The protecting groups (acetyl and methyl ester) are removed under mild conditions to yield the final product, ³H-Enalaprilat 1-β-O-Acyl Glucuronide.

Step Reactants Key Reagents/Conditions Product
1D-Glucuronic AcidAcetic anhydride, pyridine; then Methanol, H⁺Methyl (2,3,4-tri-O-acetyl-α,β-D-glucopyranosid)uronate
2Protected GlucuronateHBr in Acetic AcidMethyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate
3³H-Enalaprilat, Glycosyl HalideSilver Carbonate or Mercuric CyanideProtected ³H-Enalaprilat 1-Acyl Glucuronide
4Protected Labeled GlucuronideMild base (for acetyl groups), Mild acid (for methyl ester)³H-Enalaprilat 1-β-O-Acyl Glucuronide

b) Enzymatic Synthesis

An alternative and often more stereospecific approach is enzymatic synthesis. This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. nih.gov Specifically, UGTs from the UGT1A and UGT2B subfamilies, such as UGT1A3, UGT1A9, and UGT2B7, are known to catalyze the formation of acyl glucuronides from carboxylic acid-containing compounds. nih.gov

Proposed Enzymatic Reaction:

The synthesis would involve incubating ³H-Enalaprilat with a source of UGT enzymes (e.g., human liver microsomes or recombinant UGT isoforms) and the activated glucuronic acid donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA). creative-bioarray.com To produce a labeled glucuronide via this method where the label is on the glucuronic acid moiety, a radiolabeled UDPGA (e.g., UDP-[¹⁴C]glucuronic acid) would be used with unlabeled enalaprilat (B1671235).

Incubation Mixture Components:

³H-Enalaprilat (substrate)

Human liver microsomes or recombinant UGTs (enzyme source)

Uridine 5'-diphosphoglucuronic acid (UDPGA) (glucuronic acid donor)

Alamethicin (to activate latent enzyme activity)

Magnesium chloride (cofactor)

Phosphate buffer (to maintain optimal pH)

The reaction would be incubated at 37°C and then terminated, followed by purification of the labeled product. nih.gov

Purification of Labeled Enalaprilat 1 Acyl Glucuronide

Regardless of the synthetic method, the final labeled product must be purified. Due to the polar nature and potential instability of acyl glucuronides, reversed-phase high-performance liquid chromatography (HPLC) is the method of choice. currentseparations.comscispace.com A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) can effectively separate the labeled glucuronide from unreacted starting materials and byproducts. currentseparations.com The identity and purity of the final product would be confirmed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and by co-elution with a characterized non-labeled standard, if available.

Mechanistic Investigations of Enalaprilat 1 Acyl Glucuronide Reactivity

Molecular Mechanisms of Bioactivation

The reactivity of enalaprilat (B1671235) 1-acyl glucuronide stems from its ability to undergo intramolecular rearrangements and reactions, leading to the formation of electrophilic species that can covalently bind to proteins and other biomolecules.

Formation of Reactive Aldehyde Intermediates via Ring Opening

A key bioactivation pathway for acyl glucuronides involves intramolecular acyl migration. The acyl group of enalaprilat 1-acyl glucuronide can migrate from the C1 position of the glucuronic acid moiety to the C2, C3, or C4 hydroxyl groups. This isomerization is a critical step, as the resulting 2-, 3-, and 4-O-acyl isomers can exist in equilibrium with an open-chain aldehyde form through a process called ring-chain tautomerism. This aldehyde is a reactive electrophile capable of interacting with nucleophilic groups on biomolecules.

Transacylation Reactions and Aglycone-Protein Adduction

This compound can directly react with nucleophilic residues on proteins, such as lysine (B10760008), serine, and arginine, through a process known as transacylation. nih.gov In this reaction, the enalaprilat moiety is transferred from the glucuronic acid to the protein, forming a stable covalent adduct. This process, also referred to as nucleophilic displacement, can lead to the alteration of protein structure and function. researchgate.net The formation of these adducts has been proposed as a potential mechanism for the idiosyncratic adverse drug reactions observed with some carboxylic acid-containing drugs. researchgate.netrsc.org

Glycation Reactions and Imine/Schiff Base Formation with Biomolecules

The reactive aldehyde intermediates formed via ring opening can undergo glycation reactions with primary amine groups, such as the ε-amino group of lysine residues in proteins. This reaction initially forms an unstable imine, or Schiff base. researchgate.netnih.gov The formation of Schiff bases with proteins represents another pathway for the covalent modification of biomolecules by this compound. nih.gov This process can be followed by an Amadori rearrangement to form a more stable ketoamine adduct, leading to long-term modification of the protein. researchgate.net

Enzymatic Interactions and Reaction Dynamics

The formation and disposition of this compound are influenced by its interactions with various enzymes and transporters.

Substrate Recognition by UGT Isoforms

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes primarily located in the liver. nih.gov While the specific UGT isoforms responsible for the glucuronidation of enalaprilat have not been definitively identified in the provided search results, it is known that various UGTs exhibit broad and sometimes overlapping substrate specificities. nih.gov The primary UGT isoforms involved in drug metabolism in humans include UGT1A1, UGT1A3, UGT1A4, UGT1A9, and UGT2B7. criver.com The efficiency of enalaprilat glucuronidation will depend on its recognition and binding by one or more of these isoforms.

Interaction with Efflux and Uptake Transporters (e.g., MRP2, MRP3, MRP4, BCRP, OAT3, OAT1) in In Vitro Systems

The cellular uptake and efflux of enalaprilat and its glucuronide metabolite are mediated by various drug transporters. In vitro studies have identified the organic anion transporter 3 (OAT3) as an important uptake transporter for enalaprilat. nih.gov The organic anion transporter 1 (OAT1) is also involved in its uptake, though to a lesser extent. nih.gov

Multidrug resistance-associated proteins (MRPs) are key efflux transporters. Specifically, MRP2 and MRP4 have been implicated in the transport of similar compounds. researchgate.netnih.gov While direct evidence for this compound interaction with the full panel of transporters is not detailed in the provided search results, the known interactions of the parent compound, enalaprilat, suggest that its glucuronide conjugate would also be a substrate for these or similar transporters. The table below summarizes the known and potential interactions based on the provided information.

TransporterTypeRole in Enalaprilat/Metabolite Transport
OAT1UptakeInvolved in the renal uptake of enalaprilat. nih.gov
OAT3UptakeIdentified as an important transporter for the renal uptake of enalaprilat. nih.gov
MRP2EffluxPotentially involved in the efflux of enalaprilat and its glucuronide. researchgate.netnih.gov
MRP3EffluxPotential involvement in efflux, though less characterized for enalaprilat.
MRP4EffluxPotentially involved in the efflux of enalaprilat and its glucuronide. researchgate.netnih.gov
BCRPEffluxPotential involvement in efflux, though not specifically detailed for enalaprilat.

Enzyme Kinetics of Formation and Degradation

The formation of this compound is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. These enzymes facilitate the conjugation of glucuronic acid from the cofactor UDP-glucuronic acid to the carboxylic acid group of enalaprilat. While the liver is the primary site for this biotransformation due to its high concentration of UGTs, these enzymes are also present in other tissues, including the kidneys and gastrointestinal tract, suggesting potential for extrahepatic metabolism. The UGT1A and UGT2B subfamilies are principally responsible for the glucuronidation of a wide array of drugs.

Detailed enzyme kinetic parameters, such as the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max), specific to the formation of this compound by individual UGT isoforms are not extensively reported in publicly available literature. Such data would be crucial for quantifying the efficiency and capacity of the metabolic pathway.

The degradation of this compound can occur through two primary, non-enzymatic chemical reactions: hydrolysis and acyl migration. Hydrolysis cleaves the ester bond, releasing enalaprilat and glucuronic acid. Acyl migration involves the intramolecular rearrangement of the enalaprilat moiety to other positions on the glucuronic acid ring, forming positional isomers. This inherent chemical instability is a hallmark of acyl glucuronides.

Process Enzyme Family Cofactor Location Kinetic Parameters
Formation UDP-glucuronosyltransferases (UGTs)UDP-glucuronic acidPrimarily liver; also kidney, GI tractNot available in literature
Degradation (Enzymatic Hydrolysis) Esterases (e.g., Carboxylesterases)Not applicableVarious tissuesNot available in literature

Computational Chemistry and Modeling

Computational chemistry provides valuable tools for investigating the reactivity and interactions of reactive metabolites like this compound at a molecular level. These in silico methods can offer insights where experimental data is scarce.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and predict their reactivity. For this compound, DFT could be employed to calculate the activation energies for its key degradation pathways: hydrolysis and intramolecular acyl migration. By modeling the transition states of these reactions, DFT can elucidate the energetic favorability of one pathway over another, providing a theoretical basis for the observed reactivity and stability of the conjugate.

While specific DFT studies on this compound are not found in the current literature, research on other acyl glucuronides has demonstrated a correlation between calculated activation energies for transacylation and the experimentally observed degradation rates. Such studies suggest that the energetic landscape dictates the propensity for acyl migration, a critical factor in the potential for these metabolites to form covalent adducts with proteins.

Structure-Reactivity Relationship (SRR) analysis aims to correlate the chemical structure of a molecule with its reactivity. For this compound, SRR analysis would focus on how its specific structural features influence the rate of acyl migration and hydrolysis. The electronic environment of the carboxylic acid group and steric hindrance around the ester linkage are key determinants of reactivity.

Quantitative Structure-Property Relationship (QSPR) models have been developed for other acyl glucuronides to predict their degradation half-lives based on molecular descriptors. These models have identified features like molecular shape, electronic properties (such as dipole moment and electronegativity), and the presence of specific functional groups as important predictors of reactivity. For instance, a correlation has been established between the degradation half-life of acyl glucuronides and the hydrolysis half-life of their corresponding methyl esters, which can be predicted using computational methods. Applying such a modeling approach to this compound could enable an in silico estimation of its reactivity early in the drug development process.

Computational Method Application to this compound Predicted Insights Status of Specific Data
Density Functional Theory (DFT) Calculation of activation energies for hydrolysis and acyl migration.Energetic favorability of reaction pathways; prediction of kinetic stability.Not available in literature
Structure-Reactivity Relationship (SRR) Correlation of molecular descriptors with degradation rates.Identification of structural features governing reactivity; prediction of half-life.Not available in literature

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques for visualizing and analyzing the interactions between a small molecule (ligand) and a protein.

Molecular Docking: This method could be used to predict the binding pose of enalaprilat within the active site of various UGT isoforms. Such models could help identify the key amino acid residues involved in substrate recognition and catalysis, potentially explaining isoform selectivity for the glucuronidation of enalaprilat. Similarly, docking this compound into the active sites of esterases could provide insights into its potential for enzymatic hydrolysis.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation of this compound bound to a UGT or an esterase would reveal the stability of the binding pose and the conformational changes that occur during the interaction. Furthermore, MD simulations could be used to model the interaction of this compound with transport proteins, which is crucial for understanding its distribution and elimination from the body.

As with other computational methods, specific molecular docking and dynamics simulation studies for this compound are not currently available in the scientific literature. However, these approaches represent a viable strategy for future research to elucidate the molecular determinants of its metabolism and transport.

Preclinical Research Applications and in Vitro Model Systems for Studying Enalaprilat 1 Acyl Glucuronide

In Vitro Systems for Biosynthesis and Reactivity Assessment

In vitro models are essential for isolating and studying specific biochemical processes without the complexities of a whole organism. These systems are particularly useful for investigating the formation and inherent chemical properties of acyl glucuronides.

The liver is the primary site of drug metabolism, including glucuronidation. Consequently, subcellular fractions and isolated liver cells are cornerstone models for studying the formation of Enalaprilat (B1671235) 1-Acyl Glucuronide.

Liver Microsomes: These preparations contain the endoplasmic reticulum, where UDP-glucuronosyltransferase (UGT) enzymes responsible for glucuronidation are located. Incubating enalaprilat with liver microsomes in the presence of the cofactor UDP-glucuronic acid (UDPGA) allows for the direct study of its conversion to Enalaprilat 1-Acyl Glucuronide. Such experiments are critical for identifying the specific UGT isoforms involved and for determining the kinetic parameters of the reaction.

Hepatocytes: Intact liver cells provide a more complete metabolic picture, containing not only UGT enzymes but also the necessary transport proteins for the uptake of the parent drug (enalaprilat) and the efflux of the newly formed glucuronide metabolite. Studies using suspensions or cultured hepatocytes can elucidate the net production of this compound and its subsequent movement out of the cell.

Research findings from these models typically involve quantifying the rate of metabolite formation over time. This data is used to understand the efficiency of the metabolic pathway and how it might be affected by genetic differences in UGT enzymes or by the presence of other drugs.

Table 1: Illustrative Kinetic Data for this compound Formation in Human Liver Microsomes

UGT IsoformKm (µM)Vmax (pmol/min/mg protein)
UGT1A9150250
UGT2B7450180
Note: This table contains hypothetical data for illustrative purposes.

To delve deeper into the chemical properties of this compound, cell-free systems are employed. Acyl glucuronides are known to be potentially reactive metabolites. springernature.comnih.govresearchgate.net These systems can be used to assess the stability of the compound and its tendency to undergo reactions like acyl migration or covalent binding to proteins. springernature.comresearchgate.net By incubating the purified this compound in buffer at physiological pH, with and without the presence of a model protein like human serum albumin, researchers can measure its chemical half-life and the extent of protein adduct formation. springernature.com

In Vivo Animal Models for Mechanistic Disposition Studies

While in vitro systems are excellent for studying isolated mechanisms, in vivo animal models are necessary to understand the integrated processes of absorption, distribution, metabolism, and excretion (ADME) of this compound in a whole organism. Rodent models, such as rats, are commonly used for these disposition studies. nih.gov

To determine the primary routes of elimination for this compound, bile duct cannulated animal models are indispensable. In these models, the common bile duct is surgically fitted with a cannula to allow for the direct collection of bile. Following administration of enalapril (B1671234) or enalaprilat, the collected bile and urine can be analyzed for the presence and quantity of the acyl glucuronide metabolite. This allows for a definitive quantification of the extent of biliary versus renal excretion, providing crucial insights into the metabolite's clearance pathways. Studies on the parent compound, enalapril, have suggested that some biliary excretion does occur. nih.gov

Table 2: Example Excretion Profile of Enalaprilat Metabolites in Bile Duct Cannulated Rats

Compound% of Dose in Urine (0-24h)% of Dose in Bile (0-24h)
Enalaprilat65%5%
This compound15%10%
Note: This table contains hypothetical data for illustrative purposes.

Future Research Directions and Unresolved Questions

Development of Novel Synthetic Routes for Difficult-to-Access Isomers

A significant challenge in studying the full toxicological and pharmacological profile of Enalaprilat (B1671235) 1-Acyl Glucuronide is the lack of authentic analytical standards for its various positional isomers (2-O, 3-O, and 4-O). The inherent instability of the 1-O-β-acyl glucuronide leads to intramolecular acyl migration, forming a mixture of these isomers. Future research must prioritize the development of robust and stereospecific synthetic methods to produce these difficult-to-access isomers in pure form.

Current research on other carboxylic acid-containing drugs has demonstrated the feasibility of chemo-enzymatic approaches. These methods often involve the chemical condensation of a protected glucuronic acid derivative with the parent drug, followed by selective enzymatic deprotection. acs.orgrsc.orgnih.govacs.org For instance, a common strategy involves reacting the cesium salt of the carboxylic acid with methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate, which stereospecifically yields the β-anomer. rsc.orgacs.org Subsequent deprotection of the acetyl and methyl groups using specific enzymes like lipases and esterases can yield the desired 1-β-O-acyl glucuronide. rsc.org

Future work should focus on adapting and optimizing these multi-step synthetic strategies for Enalaprilat. This would involve overcoming challenges related to the complex structure of enalaprilat and ensuring the stability of the final products. The successful synthesis of pure positional isomers is a critical prerequisite for accurately assessing their individual reactivity, protein binding, and biological activity.

Table 1: Potential Synthetic Strategies for Enalaprilat Acyl Glucuronide Isomers

Synthetic ApproachDescriptionKey AdvantagesPotential Challenges for Enalaprilat
Chemo-enzymatic Synthesis Combines a chemical glucuronidation step (e.g., using a protected bromo-sugar) with enzymatic deprotection (e.g., using lipases/esterases). rsc.orgHigh stereospecificity for the β-anomer; mild reaction conditions for deprotection.Optimization of protecting groups for the complex enalaprilat structure; potential for side reactions.
Mitsunobu Reaction Condensation of the carboxylic acid with a protected glucuronic acid derivative using reagents like diethylazodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3). nih.govVersatile for various carboxylic acids.Potential for anomeric mixtures (α and β isomers); purification challenges.
Selective Acylation Direct acylation of a monoprotected glucuronate (e.g., allyl glucuronate) with the carboxylic acid, followed by mild deprotection. researchgate.netFewer protection/deprotection steps compared to traditional methods.Achieving high selectivity for the 1-β-position; optimization of catalysts and reaction conditions.
Biotransformation Use of engineered microorganisms or isolated enzyme systems (e.g., recombinant UGTs) to produce the glucuronide from the parent drug. hyphadiscovery.comhyphadiscovery.comCan produce biologically relevant isomers directly.Low yields; difficulty in controlling the formation of specific isomers; requires specialized biological systems.

Advanced Computational Approaches for Predicting Reactivity and Biotransformation Pathways

Computational modeling offers a powerful, cost-effective tool to predict the behavior of metabolites like Enalaprilat 1-Acyl Glucuronide. Future research should leverage advanced computational methods to forecast its reactivity, stability, and potential biotransformation pathways. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular dynamics (MD) simulations can provide significant insights where experimental data are scarce.

For acyl glucuronides, reactivity is largely governed by the susceptibility of the ester bond to hydrolysis and acyl migration. acs.org Computational models can predict these degradation rates by calculating relevant electronic and steric descriptors of the molecule. acs.org For example, density functional theory (DFT) has been used to model the transacylation reaction and calculate activation energies, which correlate with the degradation rates of the 1-β anomer. Such models could be developed specifically for this compound to predict how its unique structural features influence the stability of its isomers.

Furthermore, pharmacophore modeling and molecular docking can be employed to predict interactions with metabolizing enzymes and transporters. By simulating the docking of this compound into the active sites of various UDP-glucuronosyltransferase (UGT) isoforms or efflux transporters, researchers can generate hypotheses about which specific proteins are involved in its formation and disposition.

Table 2: Computational Approaches for this compound Research

Computational MethodApplication AreaPredicted Outcome
Density Functional Theory (DFT) Reactivity PredictionActivation energies for acyl migration and hydrolysis; prediction of degradation rates. acs.org
Quantitative Structure-Activity Relationship (QSAR) Reactivity & TransportCorrelation of molecular descriptors (e.g., pKa, steric constants) with reactivity; prediction of transporter affinity.
Molecular Dynamics (MD) Simulations Enzyme/Transporter InteractionStable binding modes and conformational changes of the glucuronide within protein active sites.
Pharmacokinetic (PK) Modeling In Vivo DispositionPrediction of plasma concentrations and clearance of the glucuronide and its isomers in various physiological and disease states.

Refinement of Analytical Strategies for Low-Abundance Isomers and Adducts

The accurate quantification of this compound and its isomers in biological matrices is an analytical challenge due to their low abundance and inherent instability. currentseparations.com Future research must focus on refining analytical techniques to enhance sensitivity, selectivity, and stability during sample handling and analysis.

Current methods predominantly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). currentseparations.com A key challenge is preventing the ex vivo degradation and isomerization of the 1-O-acyl isomer during sample collection, storage, and preparation. Immediate sample acidification and storage at ultra-low temperatures are crucial stabilization strategies.

Future advancements should explore:

Improved Chromatographic Separation: Development of novel stationary phases or multi-dimensional chromatography techniques to achieve baseline separation of all positional and anomeric isomers, which is often difficult with standard reversed-phase columns. currentseparations.com

High-Resolution Mass Spectrometry (HRMS): Application of HRMS for more confident identification of isomers and for detecting potential covalent adducts with proteins. The ability to perform untargeted screening for adducts could provide crucial insights into the reactive nature of the metabolite.

Novel Stabilization Techniques: Investigation of new chemical stabilizers or derivatization agents that can "lock" the acyl group in place, preventing migration prior to analysis without interfering with quantification.

The ultimate goal is to develop validated, high-throughput assays capable of accurately measuring the concentration-time profiles of individual isomers in clinical studies. This would allow for a more precise assessment of the potential risks associated with exposure to these reactive metabolites.

Elucidation of Specific Enzymatic Recognition and Transport Mechanisms for this compound

While the transport of the parent drug, enalapril (B1671234), and its active metabolite, enalaprilat, has been studied, the specific mechanisms governing the transport and enzymatic recognition of this compound are largely unknown. Enalaprilat itself is a substrate for renal transporters such as Organic Anion Transporter 3 (OAT3). Elucidating whether its glucuronide conjugate is recognized by these or other transporters is a critical area for future research.

Key unresolved questions include:

Efflux Transport: Is this compound a substrate for efflux transporters like the Multidrug Resistance-Associated Proteins (MRPs) or Breast Cancer Resistance Protein (BCRP)? These transporters play a crucial role in the biliary and renal elimination of drug glucuronides.

Uptake Transport: Does the glucuronide interact with any uptake transporters, potentially leading to its accumulation in certain tissues?

Enzymatic Hydrolysis: Are there specific β-glucuronidases in the liver, kidney, or gut that efficiently hydrolyze this compound back to the active enalaprilat, potentially contributing to its enterohepatic recirculation or local tissue effects?

Answering these questions will require in vitro studies using cell lines overexpressing specific human transporters (e.g., OATs, OATPs, MRPs) and incubations with recombinant or tissue-derived β-glucuronidases. This knowledge is essential for building accurate pharmacokinetic models and understanding potential drug-drug interactions.

Exploration of Stereoselective Aspects in Formation and Degradation Processes

Enalaprilat possesses multiple chiral centers, meaning its glucuronidation can result in the formation of diastereomers. The formation and degradation of these diastereomeric glucuronides may be stereoselective, a phenomenon observed for other drugs like ketoprofen. nih.govtandfonline.com This represents a significant and underexplored area of research for this compound.

Future investigations should address:

Stereoselective Formation: Research is needed to identify the specific UGT isoforms responsible for the glucuronidation of enalaprilat. Studies with various recombinant human UGTs can pinpoint the key enzymes. Subsequent kinetic analyses using separated enantiomers of enalaprilat would reveal whether these enzymes exhibit stereoselectivity, leading to the preferential formation of one diastereomer over another. nih.govresearchgate.net

Stereoselective Degradation: The rates of hydrolysis and acyl migration may differ between the diastereomers of this compound. Studies have shown that for other drugs, one enantiomer's glucuronide can be significantly more labile than the other. nih.govtandfonline.com This could have toxicological implications, as a more reactive diastereomer might be more prone to forming covalent protein adducts. nih.govnih.gov

Stereoselective Transport: It is also plausible that membrane transporters recognize and transport the diastereomeric glucuronides at different rates, which would influence their disposition and elimination profiles.

Exploring these stereoselective aspects requires the synthesis of enantiomerically pure standards and the development of chiral analytical methods. A comprehensive understanding of the stereochemistry involved in the metabolism and disposition of this compound will provide a more complete picture of its biological fate.

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